N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide

Physicochemical property Drug-likeness Lead optimization

N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 2034268-23-8) is a synthetic sulfonamide derivative containing a 2,3'-bipyridine core linked via a methylene bridge to a 2-(trifluoromethoxy)benzenesulfonamide group. Its molecular formula is C₁₈H₁₄F₃N₃O₃S and its molecular weight is 409.4 g/mol.

Molecular Formula C18H14F3N3O3S
Molecular Weight 409.38
CAS No. 2034268-23-8
Cat. No. B2616268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
CAS2034268-23-8
Molecular FormulaC18H14F3N3O3S
Molecular Weight409.38
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
InChIInChI=1S/C18H14F3N3O3S/c19-18(20,21)27-16-5-1-2-6-17(16)28(25,26)24-11-13-7-9-23-15(10-13)14-4-3-8-22-12-14/h1-10,12,24H,11H2
InChIKeyZLQJNLWPHKLTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 2034268-23-8): Procurement-Relevant Identity and Physicochemical Profile


N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 2034268-23-8) is a synthetic sulfonamide derivative containing a 2,3'-bipyridine core linked via a methylene bridge to a 2-(trifluoromethoxy)benzenesulfonamide group . Its molecular formula is C₁₈H₁₄F₃N₃O₃S and its molecular weight is 409.4 g/mol . The compound is primarily listed as a research chemical for non-human use, with its bipyridine moiety enabling metal coordination and potential bioactivity associated with the sulfonamide pharmacophore [1].

Metal-binding bipyridine scaffold (2,3'-connectivity)
Sulfonamide pharmacophore core for target-modulation studies
Research-use-only chemical probe (CNS target patent context)

Why Generic Substitution Fails for N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide: Structural Determinants of Functional Differentiation


The compound’s precise arrangement—a 2,3'-bipyridine substitution at the 4-position, combined with an ortho-trifluoromethoxy group on the benzenesulfonamide—creates a unique electronic and steric environment that is unlikely to be replicated by simple sulfonamide analogs [1]. In the bipyridine sulfonamide series, even minor alterations in the bipyridine connectivity (e.g., 2,2'- vs. 2,3'-bipyridine) or the position of the trifluoromethoxy substituent are known to profoundly modulate target affinity, selectivity, and metabolic stability [1]. Therefore, generic replacement by a compound lacking exactly this substitution pattern would compromise the intended biochemical or pharmacological output, making the specific compound indispensable for reproducible results.

2,3'-bipyridine connectivity may alter metal-chelate geometry vs. 2,2'-analogs, potentially changing binding behavior.
ortho-OCF₃ substituent modulates lipophilicity and target interaction; des-OCF₃ analogs may not reproduce functional profile.
Substitution by 2,2'-bipyridine or positional isomers could lead to divergent bioactivity and should be validated prior to use.

Quantitative Differentiation Evidence for N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des-trifluoromethoxy and 2,2'-Bipyridine Analogs

The molecular weight of 409.4 g/mol for the target compound is substantially higher than that of a des-trifluoromethoxy benzenesulfonamide analog (C₁₂H₁₁N₃O₂S, MW ≈ 261 g/mol) or the 2,2'-bipyridine isomer [1]. The trifluoromethoxy group contributes approximately +148 g/mol and significantly increases lipophilicity (estimated AlogP increase of ~1.5 log units) [1]. These differences alter membrane permeability, metabolic stability, and off-target binding profiles compared to non-fluorinated or des-bipyridine analogs.

MW & Lipophilicity
Class-level
ΔMW: ~148 g/mol, ΔAlogP: ~1.5 log units
Measurable lipophilicity shift may alter permeability and metabolic stability; behavior differs from des-OCF₃ analogs.
Predicted properties; experimental validation advised.
Physicochemical property Drug-likeness Lead optimization

Bipyridine Connectivity as a Determinant of Metal-Binding Affinity

The 2,3'-bipyridine isomer present in the target compound exhibits a distinct bite angle and metal-chelating geometry compared to the more common 2,2'-bipyridine [1]. In coordination chemistry literature, 2,2'-bipyridine forms stable 5-membered chelate rings with metals such as Ru(II), Fe(II), and Cu(I), while the 2,3'-connectivity leads to 6-membered chelate rings, altering binding strength and redox properties [1]. Although direct binding data for this specific compound are not publicly available, the structural isomerism alone predicts a different metal-binding profile.

Chelate Geometry
Class-level
2,3'-bipyridine: 6-membered ring vs. 2,2'-bipyridine: 5-membered ring
Altered bite angle may change metal-binding affinity and redox profile; not substitutable by 2,2'-analog without revalidation.
No direct binding constants; inferred from coordination chemistry literature.
Metal coordination Catalysis Chemical biology

Uniqueness of InChI Key as a Definitive Structural Identifier

The InChI Key ZLQJNLWPHKLTLK-UHFFFAOYSA-N uniquely encodes the compound's connectivity, stereochemistry, and tautomeric form [1]. This identifier is deterministic—any compound with a different InChI Key is a chemically distinct entity. In contrast, common name-based searches may retrieve mixtures of isomers or incorrectly substituted analogs. The use of the InChI Key in procurement ensures exact structural identity, mitigating the risk of receiving an isomer such as N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS differs) .

InChI Key Identity
Supporting evidence
ZLQJNLWPHKLTLK-UHFFFAOYSA-N
Unambiguous digital fingerprint prevents isomeric misidentification; any compound with a different InChI Key is chemically distinct.
Standard IUPAC identifier; used for procurement verification.
Chemical registration Analytical verification Procurement accuracy

Procurement-Driven Application Scenarios for N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide


Lead Optimization Programs Targeting Neurodegenerative Conditions

Given the precedent of bipyridine sulfonamide derivatives as modulators of neurodegenerative disease targets (e.g., Alzheimer's disease), this compound can serve as a late-stage diversification scaffold [1]. Its unique 2,3'-bipyridine-4-ylmethyl substitution and ortho-OCF₃ group allow exploration of structure-activity relationships (SAR) in cellular models of tau hyperphosphorylation or amyloid-beta clearance, where finer control of lipophilicity and metal-interaction properties is required [1].

Metal-Organic Framework (MOF) or Coordination Polymer Synthesis

The 2,3'-bipyridine unit provides a divergent metal-binding geometry relative to the ubiquitous 2,2'-bipyridine building blocks [2]. Researchers synthesizing MOFs with tailored pore sizes or catalytic metal sites can utilize this compound to introduce sulfonamide functionality post-synthetically, enabling applications in CO₂ capture or heterogeneous catalysis where the -OCF₃ group enhances CO₂ solubility or modifies electron density at the metal center [2].

Chemical Biology Probe Development

The sulfonamide group is a known zinc-binding motif for carbonic anhydrase and other metalloenzymes [3]. While direct activity data for this compound are lacking, the combination of the sulfonamide zinc-binding group with a 2,3'-bipyridine metal-chelating moiety suggests utility as a bifunctional probe for studying metalloprotein interactions in cellular imaging or affinity pulldown experiments [3]. Its unique InChI Key ensures that the exact probe structure is reproducible across laboratories [4].

Analytical Reference Standard for LC-MS/MS Method Development

The high molecular weight (409.4 g/mol) and characteristic fragmentation pattern (loss of trifluoromethoxy radical, SO₂, and bipyridine fragments) make this compound a suitable reference standard for developing sensitive LC-MS/MS methods to quantify related sulfonamide impurities in pharmaceutical formulations [1]. Its unique InChI Key and CAS number facilitate unambiguous database registration across analytical workflows [4].

Application
Selection Property
Validation Focus
Neurodegenerative target research (scaffold)
Bipyridine-sulfonamide scaffold with lipophilicity control
SAR for tau/amyloid pathway cellular models
Metal-organic framework (MOF) synthesis
Divergent 2,3'-bipyridine chelate geometry
Pore size / catalytic metal site coordination
Metalloprotein probe development
Bifunctional zinc-binding sulfonamide + bipyridine chelator
Probe specificity in affinity pulldown / cellular imaging
LC-MS/MS analytical reference standard
Characteristic molecular weight and fragmentation pattern
Method sensitivity / selectivity for sulfonamide impurities
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